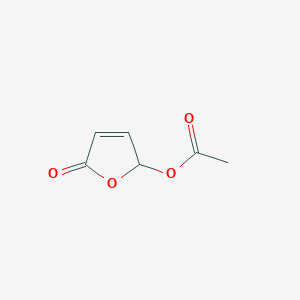

2(5H)-Furanone, 5-(acetyloxy)-

Description

Overview of 2(5H)-Furanone Derivatives in Contemporary Chemical Research

The 2(5H)-furanone scaffold, an α,β-unsaturated γ-lactone, is a core structural motif found in numerous natural products and serves as a crucial pharmacophore in medicinal chemistry. mdpi.comnih.govresearchgate.net For decades, these heterocyclic compounds have attracted considerable research interest due to their wide spectrum of biological activities. unipi.it Scientific literature extensively documents their potential as anti-inflammatory, antitumor, antimicrobial, antifungal, and antioxidant agents. researchgate.netnih.govontosight.ai

In recent years, furanone derivatives have been actively investigated as potential antimicrobial and biofilm-preventing agents. nih.govfrontiersin.org Certain brominated 2(5H)-furanones, for instance, have shown the ability to inhibit bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. unipi.itnih.gov The versatility of the furanone ring allows for extensive chemical modification, making it a valuable building block in the synthesis of complex molecules and new therapeutic agents. researchgate.netnih.gov This has spurred continuous development of synthetic methodologies to access diverse furanone derivatives. unipi.itresearchgate.net

Structural Features and Core Reactivity of the 2(5H)-Furanone Scaffold

The 2(5H)-furanone, or butenolide, ring is a five-membered heterocycle containing an endocyclic oxygen atom and a lactone functionality. nih.gov Its defining structural feature is the α,β-unsaturated carbonyl system, which imparts characteristic reactivity to the molecule. mdpi.comnih.gov This conjugation makes the ring susceptible to nucleophilic attack, typically at the C4 (Michael addition) or C5 position, and also influences the reactivity of the C=C double bond in cycloaddition reactions. mdpi.comresearchgate.net

The reactivity of the scaffold can be significantly tuned by the nature and position of substituents. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) are highly reactive compounds. mdpi.comnih.gov They possess two labile halogen atoms and can exist in equilibrium with an open-chain aldehyde form, (Z)-2,3-dihalo-4-oxo-butenoic acid, particularly in the presence of bases. mdpi.comnih.gov This dual reactivity allows for a wide range of transformations, including substitution of the halogens, reactions at the C5-hydroxyl group, and reactions involving the acyclic form with nucleophiles like amino acids. mdpi.comnih.govnih.gov

The general reactivity of the 2(5H)-furanone scaffold is summarized in the table below.

| Reaction Type | Position(s) | Description |

| Nucleophilic Substitution | C4, C5 | The halogen atoms in mucohalic acids or other leaving groups at C4 and C5 can be displaced by various nucleophiles such as amines, thiols, and selenols. mdpi.comnih.govresearchgate.net |

| Michael Addition | C4 | The conjugated system allows for 1,4-addition of nucleophiles to the C4 position. |

| Aldol (B89426) Condensation | C5 | Alkylation at the C5 position can be achieved through reactions like the Mukaiyama aldol reaction. nih.gov |

| Cycloaddition | C3-C4 | The double bond can participate as a dipolarophile in [3+2] cycloaddition reactions with species like nitrile oxides. researchgate.netresearchgate.net |

| Reductive Amination | Carbonyl & C4 | Involving the open-chain form, this reaction with amines leads to the formation of γ-butyrolactams. mdpi.comnih.gov |

Specific Academic Interest in 5-(Acetyloxy) Substitution on the Furanone Ring

The presence of a 5-(acetyloxy) group on the 2(5H)-furanone ring introduces specific reactivity and synthetic utility, making it a compound of significant academic interest. The acetyloxy group serves as an effective leaving group, facilitating a variety of substitution and transformation reactions.

A key area of research involves the use of 5-acyloxy-2(5H)-furanone in palladium-catalyzed asymmetric transformations. acs.org These reactions provide enantioselective access to valuable chiral building blocks, demonstrating the compound's role as a strategic precursor in complex organic synthesis. For example, it has been utilized in the enantioselective synthesis of (−)-Aflatoxin B lactone. acs.org

Furthermore, 2(5H)-Furanone, 5-(acetyloxy)- has been the subject of detailed computational and mechanistic studies. Its reaction with aryl nitrile oxides in [3+2] cycloaddition reactions has been investigated using density functional theory (DFT). researchgate.netresearchgate.net These studies analyze the mechanism, selectivity (regio-, chemo-, and stereo-), and electronic factors governing the reaction, highlighting the compound's utility as a model substrate for understanding fundamental cycloaddition processes. researchgate.net The analysis of Parr functions in these studies indicates that the aryl nitrile oxides add across the atomic centers of the furanone with the highest Mulliken atomic spin densities. researchgate.net

Research Trajectories and Unanswered Questions in the Chemistry of 2(5H)-Furanone, 5-(acetyloxy)-

While significant progress has been made, the chemistry of 2(5H)-Furanone, 5-(acetyloxy)- still presents several avenues for future research and unanswered questions. A primary trajectory involves expanding its application in asymmetric catalysis. Developing new catalytic systems that can utilize this substrate to generate a wider array of chiral products with high efficiency and selectivity remains a key goal.

Although the broader class of furanones is known for diverse biological activities, the specific bioactivity of 2(5H)-Furanone, 5-(acetyloxy)- is not as extensively documented as that of other derivatives, such as the halogenated or sulfonyl-substituted variants. nih.govsemanticscholar.org A systematic investigation into its antimicrobial, anticancer, or quorum sensing inhibitory properties could reveal novel therapeutic potential.

Furthermore, many mechanistic questions in the broader field of furanone chemistry remain. For instance, it is not fully understood if all furanone derivatives exert their quorum sensing inhibition effects through the same molecular mechanism, and how the specific structure, such as a 5-acetyloxy group, influences the mode of action. ulster.ac.uk Future research could focus on identifying the specific molecular targets of this compound in biological systems. Continued computational studies could also provide deeper insights into its reactivity, guiding the rational design of new synthetic transformations and functional molecules.

Compound Data

Physicochemical Properties of 2(5H)-Furanone, 5-(acetyloxy)-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (5-oxo-2H-furan-2-yl) acetate (B1210297) | nih.gov |

| Molecular Formula | C₆H₆O₄ | nih.gov |

| Molecular Weight | 142.11 g/mol | nih.gov |

| CAS Number | 14032-72-5 | nih.gov |

| Exact Mass | 142.02660867 Da | nih.gov |

| XLogP3-AA | 0.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2(5H)-Furanone |

| 2(5H)-Furanone, 5-(acetyloxy)- |

| 3,4-Dibromo-5-hydroxy-2(5H)-furanone (Mucobromic acid) |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric acid) |

| 3-Chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone |

| (Z)-2,3-dihalo-4-oxo-butenoic acid |

| (−)-Aflatoxin B lactone |

| Aryl nitrile oxides |

| Methyl chloroformate |

| Diisopropylethylamine |

Structure

3D Structure

Properties

IUPAC Name |

(5-oxo-2H-furan-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-4(7)9-6-3-2-5(8)10-6/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJQBZQCYVOVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337050 | |

| Record name | 2(5H)-Furanone, 5-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14032-72-5 | |

| Record name | 2(5H)-Furanone, 5-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 2(5H)-Furanone, 5-(acetyloxy)- Core

Traditional synthetic strategies provide robust and well-documented pathways to the 5-(acetyloxy)-2(5H)-furanone scaffold. These methods often involve multi-step sequences, including cyclization and rearrangement reactions, that are foundational in organic synthesis.

Condensation Reactions and Intramolecular Cyclization Pathways

One of the primary routes to the 2(5H)-furanone core involves the oxidation and subsequent intramolecular rearrangement of furan-based platform chemicals. Furfural (B47365), a renewable feedstock, can serve as a key starting material. The synthesis of 5-hydroxy-2(5H)-furanone, the direct precursor to the target compound, can be achieved through a Rose Bengal sensitized photo-oxidation of furfural, which proceeds in quantitative yield. unipi.it This intermediate can then be readily acetylated using standard chemical methods to yield 2(5H)-Furanone, 5-(acetyloxy)-.

This transformation pathway can be conceptualized as an initial condensation with an oxidizing agent, leading to an unstable intermediate that undergoes a rapid intramolecular cyclization and rearrangement to form the stable lactone ring of the 5-hydroxy-2(5H)-furanone.

Intermolecular Cyclization of Substituted Acetoxy Ketones

The intermolecular cyclization of ketone-containing substrates is a fundamental strategy for building heterocyclic rings. The most classic example in furan (B31954) synthesis is the Paal-Knorr synthesis, which involves the acid-catalyzed dehydration of 1,4-dicarbonyl compounds to form a furan ring. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction proceeds via protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclized hemiacetal intermediate that subsequently dehydrates to the aromatic furan. wikipedia.org

While a direct intermolecular cyclization starting from a discrete substituted acetoxy ketone to form 2(5H)-Furanone, 5-(acetyloxy)- is not a prominently cited specific pathway, the underlying principle of condensing dicarbonyl precursors remains a cornerstone of furan and furanone chemistry.

PhI(OAc)₂-Promoted Rearrangements Leading to Furanone Ring Systems

A more specialized and elegant approach involves the use of hypervalent iodine reagents to induce oxidative rearrangements. Specifically, the reaction of 4-hydroxy-2-cyclobutenones with Phenyliodine(III) diacetate (PhI(OAc)₂) in a solvent like 1,2-dichloroethane (B1671644) at reflux temperatures promotes a ring expansion to yield 5-acetoxy-2(5H)-furanones. wikipedia.org The mechanism is proposed to involve the formation of a hypervalent iodine intermediate, which undergoes ring cleavage followed by a recyclization of the resulting acyl cation with a carbonyl oxygen to form the more stable five-membered furanone ring. wikipedia.org Using methanol (B129727) as a solvent and nucleophile in this reaction can lead to the formation of 5-methoxy-2(5H)-furanones in even better yields. wikipedia.org

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| 4-hydroxy-2-cyclobutenones | PhI(OAc)₂ | 1,2-dichloroethane | 5-acetoxy-2(5H)-furanones |

| 4-hydroxy-2-cyclobutenones | PhI(OAc)₂ | Methanol | 5-methoxy-2(5H)-furanones |

Catalytic and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and the use of renewable resources. Catalytic methods are at the forefront of these efforts, providing greener alternatives to traditional stoichiometric reactions.

Catalytic Aerobic Oxidation of Renewable Furfural

A significant sustainable route involves the direct catalytic aerobic oxidation of furfural. While the primary goal of this process is often the production of maleic anhydride (B1165640), 5-acetoxy-2(5H)-furanone is generated as a highly valuable co-product. alfa-chemistry.com This transformation utilizes a dual-catalyst system, typically comprising a heteropoly acid like H₅PV₂Mo₁₀O₄₀ and a co-catalyst such as Cu(CF₃SO₃)₂. alfa-chemistry.com The reaction is performed in a mixed solvent system of acetonitrile (B52724) and acetic acid, where acetic acid also serves as the acetyl group donor. alfa-chemistry.com The use of molecular oxygen as the terminal oxidant makes this process environmentally benign.

| Catalyst System | Solvent | Conditions | Yield (Maleic Anhydride) | Yield (5-acetoxy-2(5H)-furanone) |

|---|---|---|---|---|

| H₅PV₂Mo₁₀O₄₀ and Cu(CF₃SO₃)₂ | Acetonitrile/Acetic Acid | 110°C, 20 atm O₂, 14 h | 54.0% | ~7.5% |

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic strategies combine the efficiency of traditional chemical synthesis with the high selectivity of biocatalysts. A key biocatalytic transformation for producing 2(5H)-Furanone, 5-(acetyloxy)- is the enzyme-catalyzed acylation of its precursor, 5-hydroxy-2(5H)-furanone. Lipases are particularly effective for this transformation.

Research has shown that lipase (B570770) R from Penicillium roqueforti, when immobilized, can effectively catalyze the acylation of 5-hydroxy-2(5H)-furanone using vinyl acetate (B1210297) as the acyl donor. This reaction, conducted in a cyclohexane-butyl acetate solvent system at ambient temperature, is an example of a second-order asymmetric transformation. The unreactive enantiomer of the starting material racemizes during the reaction, which allows for a theoretical conversion of up to 100% to a single enantiomer of the product. At 90% conversion, the 5-(acetyloxy)-2(5H)-furanone product was obtained with an enantiomeric excess of 100%.

Electrochemical Methods for Furanone Synthesis and Derivatization

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis, providing unique pathways for the formation and derivatization of the 2(5H)-furanone scaffold. These techniques can facilitate reactions under mild conditions, often avoiding the need for harsh reagents.

One notable application is the electrocatalytic oxidation of renewable resources like furfural to produce key intermediates. For instance, the oxidation of furfural can yield 5-hydroxy-2(5H)-furanone, a direct precursor to the target molecule, 5-(acetyloxy)-2(5H)-furanone. researchgate.netchemrxiv.org Studies have shown that using water as the oxygen source with metal chalcogenides like Copper(II) sulfide (B99878) (CuS) as electrocatalysts can lead to high selectivity and conversion rates for this transformation. researchgate.net

Electrochemical reduction is another valuable tool. The reduction of 5-alkoxy derivatives of dihalomuco acids on lead electrodes in the presence of a proton source like acetic acid has been used to synthesize 5-alkoxy-3-chloro-2(5H)-furanones. nih.govresearchgate.net The mechanism of these reductions can vary, with some reactions proceeding via the anionoid elimination of a substituent from the C5 position, while others involve the competing elimination of a chloride ion. researchgate.netresearchgate.net The specific pathway can often be identified by the morphology of cyclic voltammograms. researchgate.netresearchgate.net

These electrochemical approaches are summarized in the table below, highlighting the versatility of this methodology in furanone chemistry.

| Method | Starting Material | Product | Key Conditions |

| Electrocatalytic Oxidation | Furfural | 5-Hydroxy-2(5H)-furanone | CuS electrocatalyst, H₂O as oxygen source researchgate.net |

| Electrochemical Reduction | 5-Alkoxy derivatives of mucochloric acid | 5-Alkoxy-3-chloro-2(5H)-furanones | Lead electrode, acetonitrile, acetic acid researchgate.net |

| Electrochemical Reduction | 5-Arylsulfanyl-3,4-dichloro-2(5H)-furanones | 3,4-Dichloro-2(5H)-furanone | Acetonitrile, elimination of aryl-sulfur group researchgate.netresearchgate.net |

Stereoselective Synthesis and Chiral Control

The biological activity of furanone derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the absolute configuration of chiral centers, particularly at the C5 position, is of paramount importance.

Enantioselective Approaches to Chiral 5-Substituted 2(5H)-Furanones

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been successfully employed for the synthesis of chiral 5-substituted 2(5H)-furanones.

Organocatalysis has emerged as a powerful tool. For example, the first enantioselective direct vinylogous aldol (B89426) reaction of 3,4-dibromo-2(5H)-furanone with aryl aldehydes was achieved using an axially chiral guanidine (B92328) base as a catalyst. unipi.it This reaction furnished optically active 5-substituted furanones with both high diastereoselectivity and excellent enantioselectivity for the major syn-stereoisomers. unipi.it

Metal-catalyzed reactions also play a crucial role. Highly enantioselective copper-catalyzed conjugate additions of dialkylzinc reagents to furanones have been developed using amino-acid-based phosphanes as chiral ligands. nih.gov Another approach involves the synthesis of optically active sulfur-containing 2(5H)-furanones, which begins with stereochemically pure starting materials like 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones, ensuring the chirality is carried through the synthetic sequence. nih.govnih.gov

| Method | Reactants | Catalyst/Chiral Auxiliary | Product Type | Enantioselectivity |

| Vinylogous Aldol Reaction | 3,4-Dibromo-2(5H)-furanone, Aryl aldehydes | Axially chiral guanidine base | Optically active 5-[hydroxy(aryl)methyl]furanones | Excellent unipi.it |

| Conjugate Addition | 2(5H)-Furanone, Dialkylzinc reagents | Copper/amino-acid-based phosphane ligand | Chiral 5-alkyl-dihydrofuranones | High nih.gov |

| Nucleophilic Substitution | 5-(l)-menthyloxy-2(5H)-furanone, Thiols | l-menthol (chiral auxiliary) | Optically active 4-thio-5-menthyloxy-furanones | High nih.govnih.gov |

Diastereoselective Strategies and Control of Stereochemistry

When a molecule has multiple stereocenters, diastereoselective reactions are employed to control the relative configuration between them. The spatial arrangement of atoms within a molecule is fundamental to its chemical and physical properties, a core principle of stereochemistry. rijournals.com

In the context of 2(5H)-furanones, diastereoselectivity is often addressed in conjunction with enantioselectivity. The aforementioned organocatalytic vinylogous aldol reaction not only set the absolute configuration at the new stereocenter but also controlled the relative stereochemistry, yielding the syn-diastereomer with high selectivity. unipi.it

Higher-order cycloaddition reactions have also been developed under Brønsted base catalysis. For example, the diastereoselective [8 + 2]-cycloaddition between 5-substituted-furan-2(3H)-ones (acting as 2π-components) and 8,8-dicyanoheptafulvene (acting as an 8π-component) leads to the formation of complex polycyclic products containing the γ-butyrolactone motif with controlled stereochemistry. acs.org The synthesis of 5-(1′-hydroxyalkyl)-3-methylidenetetrahydro-2-furanones has also been achieved with high diastereo- and enantioselectivity, demonstrating precise control over the formation of multiple chiral centers. researchgate.net

Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution is a powerful method for separating enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.

Lipase-catalyzed dynamic kinetic resolution has been specifically applied to 5-hydroxy-2(5H)-furanones. ru.nl In a typical kinetic resolution, a racemic mixture of a 5-hydroxy-2(5H)-furanone can be subjected to acetylation using an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer, for example, the (R)-enantiomer, to form (R)-5-(acetyloxy)-2(5H)-furanone, while the (S)-5-hydroxy-2(5H)-furanone remains largely unreacted. The two compounds, now having different functional groups, can then be separated.

This technique is widely applicable, with lipases being used for the kinetic resolution of various chiral building blocks through enantioselective esterification or transesterification. researchgate.netmdpi.com The efficiency of the resolution is often influenced by the choice of enzyme, solvent, and acyl donor. mdpi.com Combining kinetic resolution with in-situ racemization of the slower-reacting enantiomer can lead to theoretical yields of up to 100% for a single enantiomer. nih.gov

Synthesis of Functionalized and Substituted 2(5H)-Furanone Derivatives

The introduction of various functional groups onto the 2(5H)-furanone ring is crucial for modifying its chemical properties and biological activity. Synthetic strategies have been developed to incorporate halogen, alkoxy, and aryl substituents at various positions of the furanone core.

Introduction of Halogen, Alkoxy, and Aryl Substituents

Halogen Substituents: Halogenated furanones are important synthetic intermediates. Bromination of the furanone ring can be achieved by the addition of bromine across the double bond, followed by an elimination reaction mediated by a base like triethylamine (B128534) (Et₃N) to re-form the α,β-unsaturated system. unipi.it For example, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone in this manner. unipi.it The synthesis of various bromine- and chlorine-substituted 4-methyl-2(5H)-furanones has also been demonstrated using starting materials like 4-(hydroxymethyl)-2(5H)-furanone. nih.govacs.org

Alkoxy Substituents: Alkoxy groups, particularly at the C5 position, are common features in furanone chemistry. 5-Alkoxy-2(5H)-furanones can be synthesized from furfural, a bio-based starting material. rsc.org A four-step protocol starting from furfural has been used to synthesize 3-bromo-5-methoxy-2(5H)-furanone. unipi.it This involves the photo-oxidation of furfural to 5-hydroxy-2(5H)-furanone, followed by acetalization with methanol. unipi.it Another method involves the rhodium-catalyzed carbonylation of disubstituted acetylenes in the presence of an alcohol, which directly incorporates the alkoxy group from the solvent to form 5-alkoxy-3,4-disubstituted-2(5H)-furanones.

Aryl Substituents: The introduction of aryl groups is often accomplished using transition-metal-catalyzed cross-coupling reactions. Methods like the Suzuki-Miyaura, Stille, and Heck reactions are widely used to form carbon-carbon bonds between the furanone ring and an aryl group. tandfonline.com For instance, 4-aryl-substituted 2(5H)-furanones have been prepared from 4-tosyl-2(5H)-furanone using nickel-catalyzed Suzuki-Miyaura cross-couplings. tandfonline.comtandfonline.com 5-Arylated 2(5H)-furanones can be prepared from mucohalogen acids via electrophilic substitution reactions. oup.com Furthermore, Friedel-Crafts-type reactions, catalyzed by Lewis acids such as Indium(III) triflate (In(OTf)₃), can be used to react 3,4-dibromo-2(5H)-furanone with electron-rich arenes to yield 5-aryl-3,4-dibromo-2(5H)-furanones. unipi.it

The following table summarizes these functionalization strategies.

| Substituent | Method | Key Reagents/Catalysts | Position of Substitution |

| Halogen (Br) | Addition-Elimination | Br₂, Et₃N | C3 unipi.it |

| Alkoxy (OR) | From Furfural | O₂, Methanol | C5 unipi.it |

| Alkoxy (OR) | Carbonylation of Alkynes | Rh₄(CO)₁₂, Alcohol | C5 |

| Aryl (Ar) | Suzuki-Miyaura Coupling | Ni(0)/PCy₃, Arylboronic acid | C4 tandfonline.comtandfonline.com |

| Aryl (Ar) | Friedel-Crafts Reaction | In(OTf)₃, Arene | C5 unipi.it |

Synthesis of Glycoconjugates and Related Heterocycles

The 5-(acetyloxy) group on the 2(5H)-furanone ring serves as a proficient leaving group, rendering the C5 carbon susceptible to nucleophilic substitution. This reactivity is a cornerstone for the synthesis of more complex molecular architectures, including glycoconjugates and various heterocyclic systems. While the core reactivity lies in the displacement of the acyloxy substituent, much of the documented research utilizes halogenated analogs, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, as precursors which are then acylated at the C5 position to facilitate these transformations.

Glycoconjugate Synthesis

A key strategy for the synthesis of glycoconjugates involves the modification of 3,4-dichloro-5-hydroxy-2(5H)-furanone, a derivative of mucochloric acid. In a typical reaction sequence, the hydroxyl group is first activated. For instance, treatment with methyl chloroformate in the presence of a base like diisopropylethylamine (Hünig's base) converts the hydroxyl group into a more labile methoxycarbonyloxy group. researchgate.netmdpi.comnih.gov This carbonate derivative readily undergoes nucleophilic substitution by amino alcohols, creating a linker between the furanone core and a terminal hydroxyl group. researchgate.netmdpi.comnih.gov

The resulting 5-(ω-hydroxyalkylamino)-3,4-dichloro-2(5H)-furanone derivatives are then coupled with peracetylated glucals. This addition reaction is efficiently catalyzed by triphenylphosphine (B44618) hydrobromide (TPHB) in an anhydrous solvent like dichloromethane (B109758) at room temperature. researchgate.netmdpi.comnih.gov The coupling proceeds with high stereospecificity with respect to the sugar ring, predominantly forming the α-D-anomer. researchgate.net This multi-step process provides a reliable pathway to novel glycoconjugates where a sugar moiety is tethered to the furanone ring. mdpi.comnih.gov

| Furanone Reactant | Sugar Reactant | Catalyst | Solvent | Yield | Primary Anomer |

|---|---|---|---|---|---|

| 5-(N-hydroxyethyl)amino-3,4-dichloro-2(5H)-furanone | Peracetylated D-glucal | TPHB | Dichloromethane | Very Good researchgate.net | α-D researchgate.net |

| 5-(ω-hydroxyalkylamino) mucochloric acid derivatives | Peracetylated glucals | TPHB | Dichloromethane | Not specified | α-D researchgate.net |

Synthesis of Related Heterocycles

The versatility of acyloxy-2(5H)-furanones as synthons extends to the creation of a diverse range of heterocyclic compounds through various chemical transformations.

Ring Transformations and Expansions: The furanone ring itself can be transformed into different heterocyclic systems. For example, reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanone or its 5-aryl derivatives with hydrazine (B178648) and its derivatives in acidic aqueous solutions at elevated temperatures lead to a ring transformation, yielding 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields (35–90%). nih.govmdpi.com

Synthesis of Sulfur-Containing Heterocycles: Optically active 4-arylsulfanyl derivatives of 2(5H)-furanone can be synthesized from the O-acylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones followed by reaction with aromatic thiols. researchgate.net Furthermore, 5-alkoxy derivatives of 3,4-dihalo-2(5H)-furanones react with potassium selenocyanate (B1200272) (KSeCN) to yield products of substitution at the C4 position. nih.govmdpi.com These sulfur- and selenium-containing furanones are precursors to more complex heterocyclic structures. researchgate.net

Cycloaddition Reactions: The double bond of the furanone ring can participate in cycloaddition reactions. The [3+2] cycloaddition reaction between 5-acetoxy-2(5H)-furanone and aryl nitrile oxides has been studied computationally and experimentally, leading to the formation of 2-isoxalines. researchgate.net These cycloadducts are valuable intermediates for further synthetic modifications.

Formation of Tricyclic Systems: A notable application involves the reaction of 3,4,5-trichloro-2(5H)-furanone, a highly reactive derivative, with bifunctional ortho-nucleophiles. This one-step reaction under mild conditions can generate novel five-six-six tricyclic 2(5H)-furanone heterocycles. semanticscholar.org For example, reacting 3,4,5-trichloro-2(5H)-furanone with catechol in the presence of potassium carbonate yields a benzo[b]furo[3,2-e] researchgate.netnih.govdioxin-2(9aH)-one derivative. semanticscholar.org

| Furanone Precursor | Reagent(s) | Resulting Heterocycle Class | Reaction Type |

|---|---|---|---|

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Hydrazine derivatives | 4,5-Dihalogeno-3(2H)-pyridazinone nih.govmdpi.com | Ring Transformation |

| 5-(Acyloxy)-3,4-dihalo-2(5H)-furanone | Aromatic thiols | 4-Arylsulfanyl-2(5H)-furanone researchgate.net | Nucleophilic Substitution |

| 5-Acetoxy-2(5H)-furanone | Aryl nitrile oxides | 2-Isoxaline researchgate.net | [3+2] Cycloaddition |

| 3,4,5-Trichloro-2(5H)-furanone | Catechol, K₂CO₃ | Tricyclic Benzo[b]furo researchgate.netnih.govdioxinone semanticscholar.org | Condensation/Cyclization |

Chemical Reactivity and Mechanistic Studies

Electronic Properties and Intrinsic Reactivity of the 2(5H)-Furanone, 5-(acetyloxy)- Ring System

The reactivity of the 2(5H)-furanone core is significantly influenced by its substituents. In the case of 2(5H)-Furanone, 5-(acetyloxy)-, the ester group at the C-5 position plays a crucial role in modulating the electronic landscape of the molecule.

Influence of the 5-(Acetyloxy) Group on Electrophilicity and Nucleophilicity

The 2(5H)-furanone ring itself contains a carbonyl group conjugated with a double bond, which inherently makes the ring electrophilic, particularly at the C-4 and C-2 positions. mdpi.comnih.gov The presence of the 5-(acetyloxy) group, an electron-withdrawing group, further enhances the electrophilic character of the furanone ring. Computational studies on 5-acetoxy-2(5H)-furanone have shown that this compound can act as an electrophile in cycloaddition reactions. researchgate.netresearchgate.netbohrium.com

Analysis of electrophilic and nucleophilic Parr functions indicates that in reactions with aryl nitrile oxides, the 5-acetoxy-2(5H)-furanone behaves as the electrophilic component. researchgate.net The viability of these reactions is dependent on the electrophilic and nucleophilic character of the reacting species. researchgate.net The local electrophilicity and nucleophilicity indices calculated for the terminal sites of the furanone (C4 and C5) show that the C5 atom is the most electrophilic site. researchgate.net This heightened electrophilicity at C-5 makes it susceptible to nucleophilic attack, a key aspect of its reactivity.

Analysis of Conjugation Effects and Aromaticity Considerations

However, the concept of aromaticity can be relevant in the context of reaction transition states. Studies on the deprotonation of 3(2H)-furanone have shown a significant degree of aromatic stabilization in the transition state. acs.orgnih.gov This suggests that reactions involving the formation of intermediates with increased electron delocalization might be favored. For 5-substituted 2(5H)-furanones, the nature of the substituent at C-5 can influence the electronic distribution and potentially the stability of charged or radical intermediates. Highly aromatic furanone metabolites have been isolated from natural sources, indicating that extended conjugation and aromaticity are achievable in more complex furanone-containing structures. acs.orgnih.gov

Equilibrium Between Cyclic and Acyclic Forms (Ring Opening/Closing)

An important characteristic of 5-hydroxy-2(5H)-furanones is their existence in a ring-chain tautomeric equilibrium with their acyclic isomer, cis-β-formylacrylic acid. wikipedia.org This equilibrium is influenced by the surrounding conditions. For instance, under acidic conditions, the acyclic form of mucochloric acid can react with primary amino groups. mdpi.comnih.gov While direct studies on the ring-opening of 5-acetoxy-2(5H)-furanone are not prevalent in the provided results, the reactivity of the closely related 5-hydroxy derivative suggests that under certain conditions, particularly those that could facilitate the hydrolysis of the acetate (B1210297) group, a similar equilibrium could be established. Theoretical studies have been performed on the ring-chain tautomerism of (Z)-3-formyl-acrylic acid and its tautomer 5-hydroxy-furan-2(5H)-one. researchgate.net

Reactions Involving the Acetyloxy Moiety at C-5

The acetyloxy group at the C-5 position is a key functional handle, enabling a variety of chemical transformations through nucleophilic substitution.

Nucleophilic Substitution Reactions (e.g., with N-, O-, S-, Se-Nucleophiles)

The 5-acetoxy group can act as a leaving group, allowing for its displacement by various nucleophiles. This reactivity is well-documented for related 5-substituted 2(5H)-furanones.

N-Nucleophiles: The reaction of 5-alkoxy-2(5H)-furanones with amines leads to the formation of β-amino-γ-butyrolactones. psu.edu Specifically, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone reacts with secondary amines to give 5-amino derivatives. nih.govsemanticscholar.org The reaction of 5-methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nitrogen-containing nucleophiles like ammonia, benzylamine, and hydrazine (B178648) has also been reported to yield various nitrogen-containing heterocycles. butlerov.com In some cases, the reaction with amines can lead to ring transformation products. mdpi.commdpi.com

O-Nucleophiles: Palladium-catalyzed stereospecific allylic substitution of 5-acetoxy-2(5H)-furanone by alcohols has been reported. acs.org Phenols can also act as efficient nucleophiles, reacting with 5-methyl carbonates of mucochloric acid to yield 5-phenoxy derivatives. mdpi.comnih.gov

S-Nucleophiles: The reaction of mucochloric acid with thiophenols under acidic conditions can furnish 5-thioaryl derivatives. nih.govnih.govsemanticscholar.orgresearchgate.net Several 4-thio-4,5-dihydro-2(3H)-furanones have been prepared through the conjugate addition of various thionucleophiles to 2(5H)-furanones. researchgate.net Depending on the reaction conditions, substitution with mercaptans can occur at either the C-4 or C-5 position of the furanone ring. mdpi.comnih.gov

Se-Nucleophiles: 5-Alkoxy-3,4-dihalo-2(5H)-furanones react with potassium selenocyanate (B1200272), resulting in substitution at the C-4 position. mdpi.comnih.gov Selenophenols have also been shown to displace a chlorine atom at the C-4 position in a 5-ethoxy derivative of mucochloric acid. mdpi.com While these examples are on halo-substituted furanones, they demonstrate the feasibility of reactions with selenium nucleophiles in this class of compounds.

The following table summarizes the types of nucleophilic substitution reactions at the C-5 position of 2(5H)-furanone derivatives.

| Nucleophile Type | Example Nucleophile | Product Type |

| Nitrogen | Secondary Amines | 5-Amino-2(5H)-furanones |

| Oxygen | Alcohols, Phenols | 5-Alkoxy/Phenoxy-2(5H)-furanones |

| Sulfur | Thiophenols | 5-Thioaryl-2(5H)-furanones |

| Selenium | Potassium Selenocyanate | 4-Selenocyanato-2(5H)-furanones |

| Substitution at C-4 in a dihalo-substituted furanone. |

Esterification and Etherification of Related Hydroxyl Furanones

The parent compound for many C-5 substituted furanones is 5-hydroxy-2(5H)-furanone. This hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification, to generate a variety of derivatives, including the title compound, 5-(acetyloxy)-2(5H)-furanone.

Esterification: 5-Hydroxy-3,4-dichloro-2(5H)-furanone (mucochloric acid) readily reacts with acylating agents like acyl chlorides and anhydrides in the presence of a base. nih.gov For example, treatment with methyl chloroformate yields the corresponding carbonate. nih.govmdpi.com This esterification is a key step in creating a more labile leaving group for subsequent nucleophilic substitution reactions.

Etherification: The hydroxyl group of mucochloric acid can also be converted into ethers. nih.gov For instance, acetalization of 5-hydroxy-2(5H)-furanone with methanol (B129727) provides the corresponding 5-methoxy derivative. unipi.it

The table below provides examples of esterification and etherification of 5-hydroxy-2(5H)-furanone derivatives.

| Reaction Type | Reagent | Product |

| Esterification | Acyl Chlorides/Anhydrides | 5-Acyloxy-2(5H)-furanones |

| Esterification | Methyl Chloroformate | 5-Methoxycarbonyloxy-2(5H)-furanone |

| Etherification | Methanol | 5-Methoxy-2(5H)-furanone |

Reactivity of the Endocyclic Olefinic Bond

The endocyclic C=C double bond in 5-(acetyloxy)-2(5H)-furanone is a key site of reactivity, participating in a variety of addition reactions. Its electron-deficient nature, due to conjugation with the lactone carbonyl group, makes it susceptible to attack by nucleophiles and a reactive partner in cycloadditions and photoreactions.

The olefinic bond of 5-(acetyloxy)-2(5H)-furanone readily participates in cycloaddition reactions, most notably [3+2] dipolar cycloadditions with nitrile oxides. These reactions provide a pathway to 2-isoxazolines, which are valuable intermediates in organic synthesis. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanism and selectivity of the [3+2] cycloaddition between aryl nitrile oxides and 5-(acetyloxy)-2(5H)-furanone. researchgate.netbohrium.com These studies reveal that the reaction proceeds through an asynchronous, one-step concerted mechanism. researchgate.netbohrium.com The calculations, performed with various hybrid density functionals like M06-2X, B3LYP, and MPWB1K, indicate a high degree of regio-, chemo-, diastereo-, and stereoselectivity. researchgate.netresearchgate.net However, the enantioselectivity is generally poor. researchgate.net

The regioselectivity of the cycloaddition is not significantly affected by the nature of the substituent on the aryl nitrile oxide. researchgate.net Analysis of global electron density transfer (GEDT) shows that these cycloadditions have a low polar character. researchgate.netresearchgate.net The viability of the reaction is dependent on this low polarity, which is influenced by the electrophilic character of the furanone and the nucleophilic character of the aryl nitrile oxide. researchgate.net The aryl nitrile oxides tend to add across the atomic centers of the furanone that possess the highest Mulliken atomic spin densities. researchgate.net Theoretical results from these computational models have shown good agreement with experimental findings. researchgate.netresearchgate.net

In asymmetric 1,3-dipolar cycloadditions using the related chiral substrate 5-(R)-menthyloxy-2(5H)-furanone, nitrile oxide additions led to enantiomerically pure isoxazoles in good yields (64-67%). hanze.nl

Table 1: Computational Approaches for Studying [3+2] Cycloaddition of 5-(acetyloxy)-2(5H)-furanone

| Computational Method | Focus of Study | Key Findings |

|---|---|---|

| DFT (M06-2X, B3LYP, MPWB1K) | Mechanism, Selectivity | Asynchronous concerted mechanism; High regio- and chemoselectivity. researchgate.net |

| GEDT Analysis | Reaction Polarity | Low polar character is crucial for reaction viability. researchgate.netresearchgate.net |

| Parr Functions | Site Selectivity | Addition occurs at centers with highest Mulliken atomic spin densities. researchgate.net |

The photoreactivity of 2(5H)-furanones, including 5-(acetyloxy)-2(5H)-furanone, with unsaturated partners like alkynes has been investigated, revealing complex reaction pathways. nih.govresearchgate.net These reactions typically involve the excitation of the β,γ-unsaturated lactone system.

When the photoreaction is conducted in acetonitrile (B52724) via direct excitation, the primary products are [2+2] cycloadducts. nih.govresearchgate.net However, these initial adducts can undergo further rearrangement through a 1,3-acyl shift, leading to a variety of other products. nih.govresearchgate.net In the case of unsymmetrical alkynes, this rearrangement of the primary head-to-tail adducts can generate new regioisomers. nih.govresearchgate.net Furthermore, if a chiral furanone is used, the 1,3-acyl shift can invert the relative anti/syn geometry of the initial cycloadducts. nih.govresearchgate.net

In contrast, when the reaction is performed in acetone (B3395972) under photosensitized conditions, the rearranged products are not detected. nih.govresearchgate.net This suggests that the 1,3-acyl shift rearrangement proceeds from the singlet excited state (S1) of the furanone. nih.govresearchgate.net The use of bis(trimethylsilyl)acetylene (B126346) as the alkyne partner leads to monocyclic bis(trimethylsilyl)lactones as the major photoproducts. nih.govresearchgate.net Photochemical [2+2] cycloadditions have also been studied with various olefins, leading to functionalized cyclobutanes. ysu.am

Table 2: Conditions and Products in Photoreactions of 2(5H)-Furanones with Alkynes

| Condition | Intermediate/Product | Mechanistic Insight |

|---|---|---|

| Direct Excitation (in Acetonitrile) | [2+2] Cycloadducts, 1,3-Acyl Shift Products | Rearrangement occurs, leading to regioisomers and stereochemical inversion. nih.govresearchgate.net |

| Photosensitization (in Acetone) | [2+2] Cycloadducts only | 1,3-Acyl shift proceeds from the S1 excited state. nih.govresearchgate.net |

The electrophilic C=C bond of the butenolide ring is susceptible to Michael-type or conjugate additions. While direct Michael additions to 5-(acetyloxy)-2(5H)-furanone are less commonly detailed, the reactivity of the parent 2(5H)-furanone and related γ-alkoxybutenolides is well-established and serves as a model. 2(5H)-Furanone itself is a versatile reagent in Michael addition reactions for the synthesis of complex molecules like lignans (B1203133). chemicalbook.com

Palladium-catalyzed stereospecific allylic substitution of 5-(acetyloxy)-2(5H)-furanone with alcohols has been reported. acs.orgacs.orgacs.org This reaction, a form of conjugate addition, demonstrates the utility of the acetoxy group as a leaving group in the presence of a catalyst, allowing for the introduction of various nucleophiles at the C5 position.

Studies on related γ-alkoxybutenolides show that they readily undergo conjugate addition with a variety of nucleophiles. acs.orgnih.gov These include organocopper reagents and thionucleophiles. acs.org The asymmetric conjugate addition of dialkylzinc reagents to 2(5H)-furanone has been achieved using copper/phosphite complexes as catalysts, highlighting the potential for stereocontrolled additions to this ring system. nih.gov

Redox Chemistry and Transformations

The oxidation of the 2(5H)-furanone ring system can lead to various products, including dicarboxylic acids like maleic acid or its anhydride (B1165640). The oxidation of furfural (B47365), a common biomass-derived platform chemical, can yield 5-(acetyloxy)-2(5H)-furanone as a valuable byproduct alongside maleic anhydride. researchgate.net In one study, the aerobic oxidation of furfural using a H₅PV₂Mo₁₀O₄₀ and Cu(CF₃SO₃)₂ catalyst system in an acetonitrile/acetic acid solvent produced maleic anhydride in 54% yield and 5-(acetyloxy)-2(5H)-furanone in approximately 7.5% yield. researchgate.net

The oxidation of furan (B31954) compounds, in general, is a known route to maleic acid and other related carboxylic acids. acs.orgresearchgate.net The reaction often proceeds through an endoperoxide intermediate. researchgate.net While direct oxidation of 5-(acetyloxy)-2(5H)-furanone to a specific carboxylic acid is not extensively detailed, the oxidation of substituted 2(5H)-furanones has been demonstrated. For instance, 4-(4-methylthiophenyl)-3-phenyl-2(5H)-furanone is oxidized to the corresponding sulfone (rofecoxib) using hydrogen peroxide as the oxidant in acetic acid, with sodium tungstate (B81510) as a catalyst. google.com This indicates the stability of the furanone ring under certain oxidative conditions while other functional groups react. The oxidation of 4-R-sulfanylfuran-2(5H)-one derivatives with hydrogen peroxide in acetic acid also yields the corresponding sulfones. researchgate.net

The reduction of the 2(5H)-furanone system can target either the endocyclic double bond or the lactone carbonyl group, depending on the reagents and conditions. Selective reduction of the C=C double bond is a common transformation.

Catalytic hydrogenation is an effective method for reducing the olefinic bond. The selective hydrogenation of 2(5H)-furanone to γ-butyrolactone has been achieved using various catalysts, including Pt-Ni and Pt-Co bimetallic catalysts and Ni-based bimetallic catalysts (Ni-M/SiO₂, where M = Fe, Co, Cu, Zn). researchgate.net The Ni-Fe/SiO₂ system was found to be particularly active and selective for this transformation. researchgate.net General catalytic hydrogenation methods using catalysts like Palladium on carbon (Pd/C) or Raney Nickel are also applicable for the reduction of furans. sci-hub.st

Hydride reagents can also be employed. While sodium borohydride (B1222165) (NaBH₄) is generally considered a mild reagent that often leaves lactones unreacted under ambient conditions, its reactivity can be modulated. ecochem.com.co The selective reduction of α,β-unsaturated γ-lactones to the corresponding saturated lactones can be accomplished in excellent yields using sodium borohydride in the presence of triethylamine (B128534) in THF. researchgate.net The reduction of related 3,4-dihalo-5-hydroxy-2(5H)-furanones to the corresponding saturated γ-lactones has been achieved with yields ranging from 33-96% using reducing agents such as sodium borohydride and sodium triacetoxyborohydride. mdpi.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2(5H)-Furanone, 5-(acetyloxy)- |

| 2-Isoxazoline |

| Aryl nitrile oxide |

| Bis(trimethylsilyl)acetylene |

| Monocyclic bis(trimethylsilyl)lactone |

| Cyclobutane (B1203170) |

| 2(5H)-Furanone |

| Lignan |

| γ-Alkoxybutenolide |

| 5-(R)-menthyloxy-2(5H)-furanone |

| Isoxazole |

| Maleic acid |

| Maleic anhydride |

| Furfural |

| 4-(4-Methylthiophenyl)-3-phenyl-2(5H)-furanone |

| Rofecoxib |

| Sodium tungstate |

| Hydrogen peroxide |

| Acetic acid |

| 4-R-Sulfanylfuran-2(5H)-one |

| Sulfone |

| γ-Butyrolactone |

| Sodium borohydride |

| Triethylamine |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone |

| Sodium triacetoxyborohydride |

| Palladium on carbon |

Rearrangement Reactions and Intramolecular Transformations

The inherent structural features of 5-(acetyloxy)-2(5H)-furanone, including the presence of a reactive ester group and a strained lactone ring, make it susceptible to various rearrangement reactions. These transformations often lead to the formation of new carbocyclic and heterocyclic frameworks.

1,3-Acyl Shift Rearrangements

While direct evidence for 1,3-acyl shift rearrangements specifically for 5-(acetyloxy)-2(5H)-furanone is not extensively documented in the provided results, the photoreaction of 2(5H)-furanones with alkynes can lead to products derived from a 1,3-acyl shift rearrangement of the initial [2+2] cycloadducts. researchgate.net This suggests that under specific conditions, such as photochemical excitation, the acetyl group at the C-5 position could potentially migrate. Further investigation into the photochemical or thermal behavior of 5-(acetyloxy)-2(5H)-furanone is warranted to fully elucidate the propensity for and mechanisms of 1,3-acyl shifts.

Ring Expansion and Contraction Pathways

The furanone core of 5-(acetyloxy)-2(5H)-furanone can undergo both ring expansion and contraction, yielding a variety of structural motifs.

Ring Expansion: A notable ring expansion pathway involves the reaction of 4-hydroxy-2-cyclobutenones with PhI(OAc)₂ to produce 5-acetoxy-2(5H)-furanones. acs.orgacs.orgresearchgate.net This reaction proceeds through a proposed mechanism involving the formation of a hypervalent iodine intermediate, followed by ring cleavage and subsequent recyclization of the resulting acyl cation with a carbonyl oxygen. acs.orgacs.orgresearchgate.net While this describes the formation of the title compound, it highlights a pathway where a four-membered ring expands to the five-membered furanone system.

| Starting Material | Reagent | Product | Yield | Conditions |

| 4-hydroxy-3,4-diethoxy-5-methyl-2-cyclobutenone | PhI(OAc)₂ | 5-acetoxy-3,4-diethoxy-5-methyl-2(5H)-furanone | 64% | 1,2-dichloroethane (B1671644), reflux, 6h |

| 4-hydroxy-3,4-diethoxy-5-methyl-2-cyclobutenone | PhI(OAc)₂ | 5-acetoxy-3,4-diethoxy-5-methyl-2(5H)-furanone | 34% | Dichloromethane (B109758), reflux, 2 days |

| 4-hydroxy-3,4-diethoxy-5-methyl-2-cyclobutenone | PhI(OAc)₂ | 5-acetoxy-3,4-diethoxy-5-methyl-2(5H)-furanone | 24% | Toluene, reflux |

Ring Contraction: Photochemical reactions can induce ring contraction. researchgate.net For instance, a photochemical 1,3-sigmatropic ring contraction has been utilized as a key step in the synthesis of natural products, demonstrating a pathway to form smaller carbocyclic structures from furanone precursors. researchgate.net

Catalyzed Reactions and Synthetic Utility

The reactivity of 5-(acetyloxy)-2(5H)-furanone can be harnessed and controlled through catalysis, enabling its use as a versatile building block in organic synthesis. Both organocatalytic and metal-catalyzed transformations have been successfully employed.

Organocatalytic Transformations (e.g., Aldol (B89426) Reactions)

Organocatalysis provides a powerful tool for the asymmetric functionalization of furanone derivatives. The direct vinylogous aldol reaction of 2(5H)-furanone and its derivatives with aldehydes is a key transformation. nih.govresearchgate.net While the acetyl group at the C-5 position can influence reactivity, the fundamental principles of organocatalyzed aldol additions are applicable.

These reactions are often catalyzed by chiral amines or bifunctional catalysts like cinchona alkaloid-derived thioureas and squaramides, which can activate the furanone as a nucleophile. acs.org The reaction proceeds through the deprotonation of the furanone to form an enolate, which then adds to an aldehyde. nih.govacs.org This approach allows for the stereoselective construction of new carbon-carbon bonds and the synthesis of highly functionalized chiral butenolides. nih.govmdpi.comnih.gov

| Catalyst Type | Reactants | Product Type | Key Features |

| Chiral Amine/Thiourea | 2(5H)-Furanone, Aldehydes | 5-(1'-hydroxy)butenolides | High diastereo- and enantioselectivities |

| Chiral Guanidine (B92328) Base | Unactivated γ-Butenolides, Aldehydes | Vinylogous Aldol Products | High yields and enantioselectivities |

| Chiral Amine-Thiourea | γ-Butenolides, Aldehydes | Vinylogous Aldol Products | Good to high yields and enantioselectivities |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Metal-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have been effectively used to introduce substituents onto the furanone ring. mdpi.comysu.am While many examples involve halo-substituted furanones, the principles can be extended to derivatives like 5-(acetyloxy)-2(5H)-furanone, potentially after conversion to a more suitable coupling partner like a triflate.

For instance, 3,4-dibromo-2(5H)-furanone undergoes Suzuki coupling reactions to produce bis-arylated products. mdpi.comnih.gov Similarly, 4-tosyl-2(5H)-furanone has been shown to be an effective substrate for palladium-catalyzed Suzuki reactions with various boronic acids, providing a facile route to 4-substituted 2(5H)-furanones. ysu.am The Sonogashira coupling of 5-substituted 3,4-dihalo-2(5H)-furanones has also been reported, demonstrating the versatility of palladium catalysis in functionalizing this heterocyclic system. sioc-journal.cn These methodologies highlight the potential for using metal-catalyzed cross-coupling to modify the 5-(acetyloxy)-2(5H)-furanone scaffold, enabling the synthesis of a wide array of derivatives.

| Furanone Substrate | Coupling Partner | Catalyst System | Product Type |

| 3,4-dibromo-2(5H)-furanone | 4-(methylsulfanyl)phenylboronic acid | Palladium salt, PTC | 4-Aryl-3-halo-2(5H)-furanone |

| 4-Tosyl-2(5H)-furanone | Various boronic acids | Palladium catalyst | 4-Substituted-2(5H)-furanones |

| 5-Substituted 3,4-dihalo-2(5H)-furanones | Terminal alkynes | Pd(PPh₃)₄, CuI | 2(5H)-Furanone derivatives with enediyne structure |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of 2(5H)-Furanone, 5-(acetyloxy)-. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, an unambiguous assignment of all proton and carbon signals can be achieved, confirming the compound's constitution and stereochemistry.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the furanone ring and the acetyl group. The olefinic protons (H-3 and H-4) would appear as doublets in the downfield region due to their deshielded environment, with a characteristic coupling constant. The proton at the C-5 position (H-5), being adjacent to both an oxygen atom and the acetyl group, would also resonate at a lower field. The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for 2(5H)-Furanone, 5-(acetyloxy)- Please note: This is a predicted table based on general principles and data from similar compounds, as specific experimental data is not available.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.2 - 6.4 | Doublet (d) | ~5.5 |

| H-4 | 7.5 - 7.7 | Doublet (d) | ~5.5 |

| H-5 | 6.9 - 7.1 | Singlet (s) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for 2(5H)-Furanone, 5-(acetyloxy)- Please note: This is a predicted table based on general principles and data from similar compounds, as specific experimental data is not available.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O, lactone) | 170 - 172 |

| C-3 | 122 - 124 |

| C-4 | 155 - 157 |

| C-5 | 95 - 98 |

| -C OCH₃ (C=O, acetyl) | 169 - 171 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2(5H)-Furanone, 5-(acetyloxy)-, a key cross-peak would be observed between the olefinic protons H-3 and H-4, confirming their adjacent relationship on the double bond.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edunih.gov It allows for the unambiguous assignment of each proton signal to its attached carbon atom. For example, the signal for H-3 would show a correlation to the C-3 signal, H-4 to C-4, H-5 to C-5, and the methyl protons to the methyl carbon of the acetyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over 2-3 bonds), which is vital for connecting different spin systems and identifying quaternary carbons. sdsu.edu Key HMBC correlations would include:

The methyl protons of the acetyl group correlating to the acetyl carbonyl carbon and to C-5.

H-5 correlating to the lactone carbonyl (C-2) and the olefinic carbons (C-3 and C-4).

H-3 correlating to C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, which is essential for determining stereochemistry. While less critical for this relatively rigid structure, it could confirm spatial relationships between the ring protons.

These techniques, when used in combination, provide definitive evidence for the complete chemical structure of the molecule. researchgate.netrsc.orgnih.gov

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or its concentration in a mixture without the need for an identical standard of the analyte. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

By adding a known amount of a certified internal standard to the sample, the purity or yield of 2(5H)-Furanone, 5-(acetyloxy)- can be calculated with high accuracy and precision. This methodology has been successfully validated and applied to quantify related compounds, such as 5-hydroxymethyl-2(5H)-furanone, in extracts. nih.govresearchgate.net In such studies, an internal standard like vanillin (B372448) is used, and specific, well-resolved signals from both the analyte and the standard are integrated. nih.gov The method demonstrates excellent linearity, accuracy, and precision, making it a reliable tool for quantitative analysis. nih.govresearchgate.net

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

HRMS is used to determine the exact mass of the molecular ion with very high accuracy (typically to within a few parts per million). This allows for the calculation of the elemental formula of the compound, which is a crucial step in its identification. The theoretical monoisotopic mass of 2(5H)-Furanone, 5-(acetyloxy)- (C₆H₆O₄) is 142.0266 Da. An experimental HRMS measurement would be expected to confirm this value, thereby validating the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze volatile compounds. The mass spectrometer fragments the molecule after ionization (typically by electron impact), creating a unique fragmentation pattern that acts as a molecular fingerprint.

For 2(5H)-Furanone, 5-(acetyloxy)-, the fragmentation pattern would likely involve characteristic losses of neutral fragments. A primary fragmentation pathway would be the loss of the acetyl group or ketene (B1206846). The fragmentation of the parent 2(5H)-furanone structure typically involves the loss of carbon monoxide (CO). researchgate.net Therefore, the mass spectrum of the title compound would be expected to show a molecular ion peak (m/z 142) and significant fragment ions corresponding to:

Loss of the acetyl radical (•COCH₃): [M - 43]⁺

Loss of ketene (CH₂=C=O): [M - 42]⁺•

Subsequent loss of CO from fragment ions.

Studies on the fragmentation of related furanones provide a basis for interpreting these patterns and confirming the identity of the compound. imreblank.ch

Table 3: Predicted Key Mass Spectrometry Fragments for 2(5H)-Furanone, 5-(acetyloxy)- Please note: This is a predicted table based on general fragmentation principles for this class of compounds.

| m/z (mass/charge) | Possible Fragment Assignment |

|---|---|

| 142 | [M]⁺• (Molecular Ion) |

| 100 | [M - CH₂CO]⁺• (Loss of ketene) |

| 99 | [M - •COCH₃]⁺ (Loss of acetyl radical) |

| 71 | [M - •COCH₃ - CO]⁺ (Subsequent loss of CO) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of moderately polar and thermally labile molecules like 5-(acetyloxy)-2(5H)-furanone. In positive ion mode, the compound is expected to be detected primarily as its protonated molecular ion [M+H]⁺. The subsequent fragmentation of this ion via collision-induced dissociation (CID) provides valuable structural information.

The fragmentation pathway of five-membered lactones is often characterized by the neutral loss of carbon monoxide (CO) and/or water (H₂O). For 5-(acetyloxy)-2(5H)-furanone, the fragmentation is further influenced by the acetate (B1210297) group at the C-5 position. Key fragmentation pathways likely include:

Loss of Acetic Acid: A primary fragmentation route is the neutral loss of the acetyloxy group in the form of acetic acid (CH₃COOH), with a mass of 60 Da. This would result in a significant fragment ion corresponding to the furanone cation.

Loss of Ketene: An alternative fragmentation involves the loss of ketene (CH₂=C=O), with a mass of 42 Da, from the precursor ion. This pathway is also characteristic of acetate esters.

Ring Fragmentation: Following or preceding the loss of the side chain, the furanone ring itself can fragment. This typically involves the loss of carbon monoxide (CO, 28 Da), a characteristic fragmentation for lactones.

The relative abundance of these fragment ions can be influenced by the collision energy used in the MS/MS experiment. A systematic study at varying collision energies can help elucidate the complete fragmentation cascade and confirm the proposed pathways.

Table 1: Predicted ESI-MS Fragmentation Data for 5-(acetyloxy)-2(5H)-furanone

| Precursor Ion | Formula | Predicted Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | C₆H₇O₄⁺ | [M+H - 60]⁺ | Acetic Acid (C₂H₄O₂) |

| [M+H]⁺ | C₆H₇O₄⁺ | [M+H - 42]⁺ | Ketene (C₂H₂O) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes and Functional Group Analysis

The vibrational spectrum of 5-(acetyloxy)-2(5H)-furanone is a composite of the vibrations from the α,β-unsaturated γ-lactone ring and the 5-acetyloxy substituent.

Furanone Ring Vibrations: The core 2(5H)-furanone structure exhibits several characteristic bands. core.ac.uk

Lactone Carbonyl (C=O) Stretch: A very strong and sharp band is expected in the IR spectrum, typically in the range of 1750-1790 cm⁻¹. This high frequency is characteristic of five-membered ring lactones, particularly those with unsaturation which increases ring strain.

Alkene (C=C) Stretch: A band of variable intensity, typically appearing around 1640-1680 cm⁻¹, is characteristic of the endocyclic carbon-carbon double bond.

Ring C-O Stretches: The lactone structure has C-O bonds within the ring, which give rise to strong stretching vibrations in the fingerprint region, generally between 1000 and 1200 cm⁻¹.

Acetyloxy Group Vibrations: The acetate ester group introduces its own set of distinct vibrational modes.

Ester Carbonyl (C=O) Stretch: This will appear as another very strong band in the IR spectrum, typically around 1740-1760 cm⁻¹. This band may overlap with the lactone carbonyl stretch, potentially causing a broadened or complex absorption profile in that region.

Ester C-O-C Stretches: Esters display two characteristic C-O stretching vibrations. For acetate esters, a strong and prominent asymmetric C-C-O stretch is typically found at a relatively high wavenumber, around 1240 cm⁻¹. A second strong O-C-C stretch occurs in the 1000-1100 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com

Methyl Group Vibrations: The CH₃ group of the acetyl moiety will exhibit symmetric and asymmetric stretching vibrations near 2870 and 2960 cm⁻¹, respectively, and characteristic bending (deformation) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 2: Key Vibrational Modes for 5-(acetyloxy)-2(5H)-furanone

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Lactone Carbonyl | C=O Stretch | 1750 - 1790 | Strong, Sharp |

| Ester Carbonyl | C=O Stretch | 1740 - 1760 | Strong, Sharp |

| Furanone Alkene | C=C Stretch | 1640 - 1680 | Medium - Weak |

| Acetate Ester | Asymmetric C-C-O Stretch | ~1240 | Strong |

| Lactone & Ester | C-O Stretches | 1000 - 1200 | Strong |

Conformational Analysis via Vibrational Spectra

Vibrational spectroscopy is a powerful tool for investigating the conformational landscape of molecules. For 5-(acetyloxy)-2(5H)-furanone, this analysis focuses on the conformation of the five-membered ring and the rotational isomerism of the acetyloxy substituent.

The 2(5H)-furanone ring is nearly planar but can exhibit slight puckering. aip.org Different puckered conformations would result in subtle shifts in the vibrational frequencies of the ring modes. By comparing high-resolution experimental IR and Raman spectra with spectra predicted for different conformers using computational methods like Density Functional Theory (DFT), the most stable conformation in the gas phase or a given solvent can be determined.

Furthermore, the orientation of the 5-(acetyloxy) group relative to the ring can be studied. Rotation around the C5-O(acetate) bond may lead to different stable conformers (rotamers), each with a unique vibrational signature. These differences would be most apparent in the vibrational modes involving the ester group and the C5-H bond. Low-temperature matrix-isolation IR spectroscopy can be particularly useful in trapping and identifying individual conformers that would otherwise be averaged out at room temperature.

Chiroptical Spectroscopy: Circular Dichroism (CD)

As 5-(acetyloxy)-2(5H)-furanone possesses a chiral center at the C-5 position, chiroptical techniques like Circular Dichroism (CD) are indispensable for determining its absolute configuration and studying its stereochemical properties.

Application of CD for Absolute Configuration Determination of Chiral Derivatives

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. The absolute configuration of a chiral 5-substituted-2(5H)-furanone can be unambiguously determined by a combination of experimental CD measurements and theoretical calculations.

The standard methodology involves:

Measuring the experimental CD spectrum of an enantiomerically pure sample.

Performing quantum chemical calculations (typically using time-dependent DFT, or TDDFT) to predict the theoretical CD spectrum for one specific enantiomer (e.g., the (S)-enantiomer).

Comparing the experimental spectrum with the calculated spectrum. If the signs and relative intensities of the Cotton effects (the characteristic positive and negative peaks in a CD spectrum) match, the absolute configuration of the sample is that of the calculated enantiomer. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. This approach has proven to be a reliable alternative to X-ray crystallography for assigning absolute stereochemistry.

Correlations Between CD Spectra and Stereochemistry

The CD spectrum of 5-(acetyloxy)-2(5H)-furanone is dominated by the electronic transitions of the α,β-unsaturated lactone chromophore. The stereochemistry at the C-5 center dictates the spatial orientation of the substituents, which in turn perturbs this chromophore and gives rise to a characteristic CD spectrum.

Two key electronic transitions are typically observed for this chromophore:

An n→π * transition, associated with the carbonyl group, which is symmetry-forbidden and appears as a lower-intensity band at longer wavelengths (typically > 240 nm).

A π→π * transition, associated with the conjugated C=C-C=O system, which is symmetry-allowed and appears as a higher-intensity band at shorter wavelengths (typically < 220 nm).

The signs of the Cotton effects for these transitions are directly correlated to the stereochemistry at C-5. Empirical helicity rules for α,β-unsaturated lactones have been developed, which relate the sign of the n→π* Cotton effect to the chirality of the C(γ)-O-C=O system. For instance, a positive Cotton effect for this transition might be correlated with an (S) configuration at the C-5 position, while a negative effect would indicate the (R) configuration, or vice versa, depending on the specific helicity rules applicable to this class of compounds. Computational studies can confirm and refine these empirical correlations, providing a robust link between the observed CD spectrum and the molecule's absolute stereochemistry.

Despite a comprehensive search for crystallographic data on the chemical compound 2(5H)-Furanone, 5-(acetyloxy)- , no specific X-ray crystallography studies for this molecule could be identified in the available scientific literature.

X-ray crystallography is an essential experimental technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method provides invaluable insights into a molecule's conformation, how it packs in the solid state, and the nature of intermolecular interactions, such as hydrogen bonding, that govern its crystal lattice.

While research has been conducted on various derivatives of the 2(5H)-furanone core, including those with different substituents, specific crystallographic data for the 5-(acetyloxy) derivative remains elusive. The scientific community relies on published crystallographic studies, often deposited in databases like the Cambridge Structural Database (CSD), to access detailed structural information. At present, the crystal structure of 2(5H)-Furanone, 5-(acetyloxy)- has not been reported in these repositories.

Consequently, a detailed analysis of its solid-state structure, including molecular conformation, crystal packing, and hydrogen bonding networks, cannot be provided at this time. Further experimental research, specifically the successful crystallization of 2(5H)-Furanone, 5-(acetyloxy)- and its subsequent analysis by single-crystal X-ray diffraction, is required to elucidate these structural features.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic characteristics and reactivity of furanone systems. By approximating the many-electron Schrödinger equation, DFT provides a balance of accuracy and computational efficiency for calculating molecular properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical hardness. A smaller gap generally implies higher reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2(5H)-Furanone (Parent) | -7.25 | -1.10 | 6.15 |

| 5-Substituted-2(5H)-Furanone (Model) | -7.18 | -1.25 | 5.93 |

DFT calculations are instrumental in mapping the potential energy surface of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This is particularly valuable for understanding cycloaddition reactions, which are characteristic of the α,β-unsaturated lactone system in 5-(acetyloxy)-2(5H)-furanone.

Studies on the [2+2] photocycloaddition of the parent 2(5H)-furanone with alkenes like ethylene (B1197577) have been investigated using DFT and CASSCF methods. ysu.am These calculations show that the reaction proceeds through the formation of a triplet 1,4-biradical intermediate. ysu.am The geometry of the transition state (e.g., 3TSe) reveals a non-planar configuration for the ethylene moiety as it approaches the planar furanone ring. ysu.am Similarly, 1,3-dipolar cycloadditions of various dipoles to 5-alkoxy-2(5H)-furanones have been shown to be highly regio- and diastereoselective, a phenomenon that can be rationalized by calculating the activation barriers for different possible pathways. rug.nl For 5-(acetyloxy)-2(5H)-furanone, DFT would be used to model the approach of a reactant, locate the transition state structure, and compute the activation energy, thereby predicting the most favorable reaction outcome.

For cycloaddition reactions involving 5-(acetyloxy)-2(5H)-furanone, which acts as an electrophile, the GEDT would be calculated at the transition state. A strong electrophile reacting with a strong nucleophile would exhibit a high GEDT value, indicating a significant transfer of electron density from the nucleophile's HOMO to the electrophile's LUMO. This analysis helps classify the reaction mechanism and explains the reaction's feasibility and speed. mdpi.com

DFT provides a reliable method for predicting spectroscopic data, which is invaluable for structure confirmation and interpretation of experimental spectra.

NMR Chemical Shifts: Quantum mechanical calculations, particularly using DFT with functionals like B3LYP, can predict ¹H and ¹³C NMR chemical shifts with high accuracy, often achieving root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov For 5-(acetyloxy)-2(5H)-furanone, calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), yield the predicted chemical shifts. researchgate.netd-nb.info Such calculations can help assign complex spectra and distinguish between isomers. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. For the parent 2(5H)-furanone, theoretical calculations have been compared with experimental FTIR spectra, showing good agreement after applying a scaling factor to account for anharmonicity and basis set limitations. core.ac.uk Key predicted vibrational modes for 5-(acetyloxy)-2(5H)-furanone would include the C=O stretching of the lactone ring, the C=O stretching of the acetyl group, C=C stretching, and various C-O stretching and C-H bending modes. core.ac.ukresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(C=O) | 1795 | 1788 | Lactone Carbonyl Stretch |

| ν(C=C) | 1630 | 1625 | Alkene C=C Stretch |

| δ(CH₂) | 1454 | 1454 | CH₂ Scissoring |

| ν(C-O) | 1160 | 1155 | Ring C-O Stretch |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For 5-(acetyloxy)-2(5H)-furanone, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the C-O bond of the acetyloxy group.

Furthermore, MD is a powerful tool for understanding the role of the solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform), one can study how solvent interactions influence the solute's conformation and stability. The simulations can reveal the structure of the solvent shell around the molecule and calculate properties like the radial distribution function to understand solute-solvent interactions, which can be crucial for predicting reaction outcomes in solution. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions)

To provide a more nuanced picture of reactivity than HOMO-LUMO analysis alone, various quantum chemical descriptors can be calculated. Reactivity indices derived from conceptual DFT, such as Fukui functions, are particularly useful. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed.

For 5-(acetyloxy)-2(5H)-furanone, calculating the Fukui functions would allow for the precise identification of the most reactive sites for: